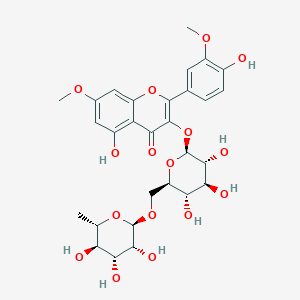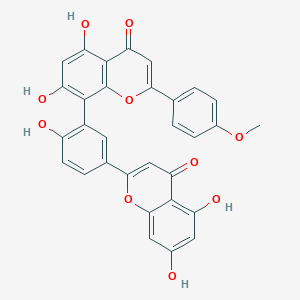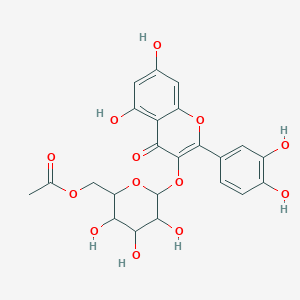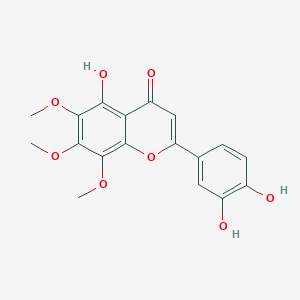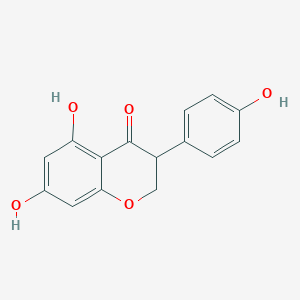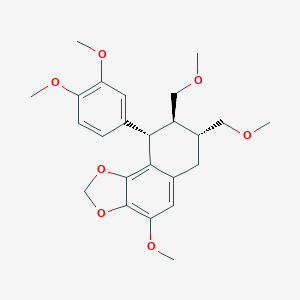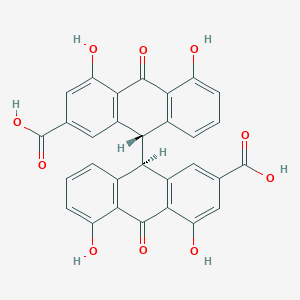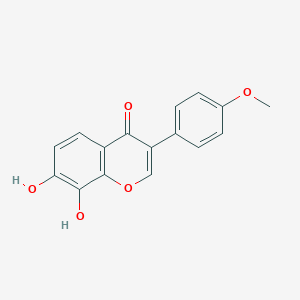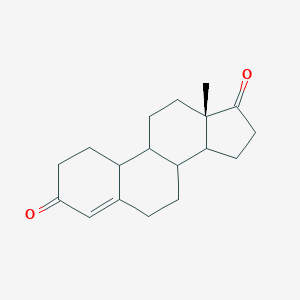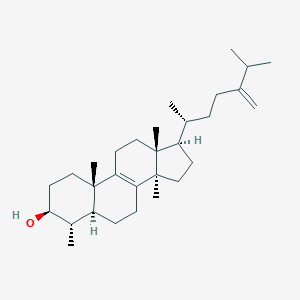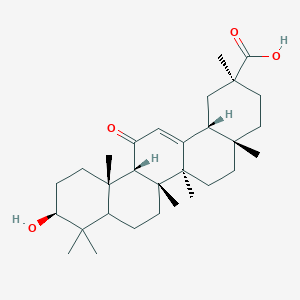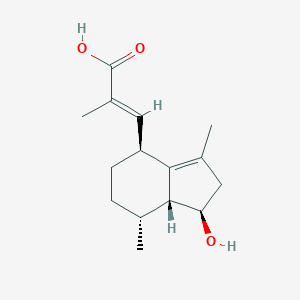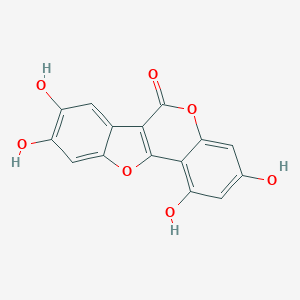
脱甲基委陵菜内酯
描述
Demethylwedelolactone is a member of coumestans.
Demethylwedelolactone is a natural product found in Hypericum erectum, Eclipta alba, and other organisms with data available.
科学研究应用
药用草本应用
脱甲基委陵菜内酯存在于药用草本植物鳢肠中 . 这种草药在东亚和南亚传统上用于治疗发烧、咳嗽和痰 . 这种植物的叶子含有四种主要的生物活性化合物,其中之一是脱甲基委陵菜内酯 . 它具有有效的抗肝毒活性,并被用作植物药制剂的主要成分 .
肝保护机制
脱甲基委陵菜内酯已被研究用于其对非酒精性脂肪性肝病的肝保护机制 . 整合的空间代谢组学和转录组学已被用于破译这些机制 .
癌症治疗中的抗转移作用
脱甲基委陵菜内酯被发现可以抑制MDA-MB-231乳腺癌细胞的运动和侵袭性 . 它抑制裸鼠体内肿瘤细胞的转移和肺部定植 .
免疫调节作用
脱甲基委陵菜内酯连同标准化的鳢肠提取物,已被评估用于其体外免疫调节作用 . 这项工作旨在评估脱甲基委陵菜内酯的体外免疫调节作用
作用机制
Demethylwedelolactone (DWL) is a naturally occurring coumestan isolated from Eclipta alba . It has been demonstrated to possess several biological actions, including anti-inflammatory and hepatoprotective effects .
Target of Action
DWL is a potent inhibitor of trypsin, a serine protease . Trypsin plays a crucial role in various physiological and pathological processes, including digestion, cell signaling, and inflammation.
Mode of Action
DWL interacts with trypsin, inhibiting its activity . This interaction can lead to a decrease in the production of certain inflammatory mediators, contributing to DWL’s anti-inflammatory effects .
Biochemical Pathways
DWL appears to attenuate inflammation through blockade of autophagy flux in respiratory epithelial cells . It also inhibits the activation of the NF-κB signaling pathway, which plays a key role in the regulation of immune responses and inflammation .
Pharmacokinetics
A UPLC-MS/MS method has been developed for the simultaneous quantification of wedelolactone and DWL in rat plasma . The maximum plasma concentrations (Cmax) for DWL was found to be 41.3±9.57 ng/mL, with a peak time (Tmax) of 0.800 h . The area under the curve (AUC0-t) value of DWL was 127.4±52.7 ng h/mL, and the terminal elimination half-life (t1/2) was 2.08±0.69 h .
Result of Action
DWL suppresses cell motility and cell invasion of breast cancer cells . It also suppresses the metastasis and lung colonization of tumor cells in nude mice .
生化分析
Biochemical Properties
Demethylwedelolactone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with trypsin, where it acts as a potent inhibitor with an IC50 value of 3.0 μM . Additionally, demethylwedelolactone has been shown to inhibit the motility and invasiveness of MDA-MB-231 breast cancer cells, suppressing metastasis and lung colonization in nude mice . It also exhibits anti-inflammatory properties by blocking autophagy flux in respiratory epithelial cells exposed to cigarette smoke extract .
Cellular Effects
Demethylwedelolactone exerts various effects on different cell types and cellular processes. In macrophages, it inhibits the production of nitric oxide, pro-inflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, and interleukin-6, and the expression of costimulatory molecules like CD40, CD80, and CD86 . This compound also affects cell signaling pathways, including the NF-κB pathway, by inhibiting the degradation and phosphorylation of inhibitory kappaB alpha, thereby preventing the translocation of the NF-κB p65 subunit to the nucleus . Furthermore, demethylwedelolactone influences gene expression and cellular metabolism, contributing to its anti-inflammatory and anticancer effects.
属性
IUPAC Name |
1,3,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTYTNLPIUCKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214968 | |
| Record name | Demethylwedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-55-9 | |
| Record name | Demethylwedelolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006468559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethylwedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETHYLWEDELOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXN2KXV8BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological activities of demethylwedelolactone?
A1: Demethylwedelolactone exhibits a diverse range of pharmacological activities, including:
- Hepatoprotective Activity: Studies demonstrate its ability to protect the liver against damage induced by toxins like carbon tetrachloride [, , ]. This hepatoprotective effect is attributed to its antioxidant and anti-inflammatory properties.
- Antimicrobial Activity: DWL shows promising antibacterial and antifungal activity against various pathogens, including multi-drug resistant strains [].
- Anti-inflammatory Activity: Research indicates that DWL can modulate inflammatory mediators, contributing to its anti-inflammatory effects [].
- Trypsin Inhibitory Activity: DWL exhibits potent trypsin inhibitory activity in vitro [].
- Anticancer Activity: Preliminary research suggests potential anticancer effects of DWL and its derivatives, particularly in breast cancer models [, ].
- Antiviral Activity: Computational studies suggest DWL might interact with specific protein targets of coronaviruses [].
Q2: How does demethylwedelolactone exert its hepatoprotective effects?
A2: While the precise mechanisms are still under investigation, research suggests that DWL's hepatoprotective action involves:
- Antioxidant Activity: DWL scavenges free radicals and protects against oxidative stress, a key factor in liver injury [, ].
- Anti-inflammatory Effects: It modulates inflammatory pathways, reducing inflammation associated with liver damage [].
- Regulation of Autophagy Flux: DWL has been shown to regulate autophagy flux in bronchial epithelial cells exposed to cigarette smoke extract, suggesting a potential mechanism for protecting against cellular damage [].
Q3: Could you elaborate on the anti-cancer potential of demethylwedelolactone and its derivatives?
A3: In vitro and in vivo studies indicate that DWL derivatives can inhibit invasive growth and lung metastasis of MDA-MB-231 breast cancer cells in mice [, ]. The exact mechanisms are still being elucidated, but the research suggests promising avenues for further investigation into DWL's anticancer potential.
Q4: What is the primary source of demethylwedelolactone, and how is it extracted?
A4: Demethylwedelolactone is primarily isolated from Eclipta alba (also known as Eclipta prostrata). It is commonly extracted from the aerial parts (leaves and stems) and roots of the plant [, , ]. Various extraction methods have been employed, including:
- Solvent Extraction: Methanol is frequently used for extraction, and techniques like Soxhlet extraction and ultrasonic-assisted extraction have been employed [, , ].
- High-speed counter-current chromatography (HSCCC): HSCCC offers a high-resolution separation method for obtaining purified DWL [].
Q5: What is the relative abundance of demethylwedelolactone in different parts of the Eclipta alba plant?
A5: While concentrations can vary, studies suggest:
- Stems: DWL tends to accumulate at higher concentrations in the stems of Eclipta alba [, ].
- Roots: DWL is also present in the roots, often at lower levels than in stems [, ].
- Aerial Parts: DWL is found in varying concentrations in the leaves and stems [, ].
Q6: Does the extraction method affect the yield and purity of demethylwedelolactone?
A6: Yes, the extraction method can significantly influence both yield and purity.
- Solvent Type: Different solvents exhibit varying extraction efficiencies for DWL [].
- Extraction Technique: Techniques like HSCCC are known to provide higher purity compared to traditional solvent extraction methods [].
Q7: What analytical techniques are commonly employed for the characterization and quantification of demethylwedelolactone?
A7: Various analytical methods have been used to characterize and quantify DWL, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with diode-array detection (DAD) and mass spectrometry (MS), is widely used for separation, identification, and quantification of DWL in plant extracts and formulations [, , , ].
- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced sensitivity and resolution compared to HPLC, making it suitable for pharmacokinetic studies and analyzing complex matrices [, ].
- Thin Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for preliminary identification and qualitative analysis [].
- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural characterization and confirmation of DWL [, ].
Q8: Can you provide details on the molecular formula, weight, and spectroscopic data for demethylwedelolactone?
A8:
- Spectroscopic Data: Specific spectroscopic data, including NMR (1H and 13C) and MS spectral characteristics, can be found in the scientific literature [, ].
Q9: What are some of the key areas for future research on demethylwedelolactone?
A9: Future research on DWL could focus on:
Q10: What are the potential applications of demethylwedelolactone in various fields?
A10: Based on its diverse pharmacological activities, DWL holds potential applications in:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


